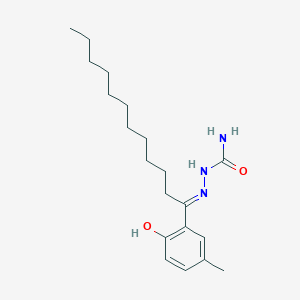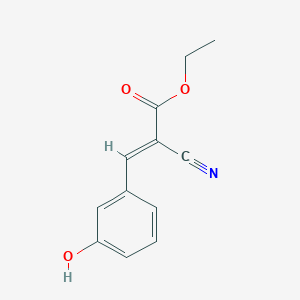
ethyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate is an organic compound with a complex structure that includes a cyano group, a hydroxyphenyl group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 3-hydroxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and automated systems can further streamline the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
Oxidation: Ethyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloride.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Ethyl (2E)-2-amino-3-(3-hydroxyphenyl)prop-2-enoate.
Substitution: Ethyl (2E)-2-cyano-3-(3-chlorophenyl)prop-2-enoate.
科学的研究の応用
Ethyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Explored for its role in drug design and development. Its unique structure allows for the modification and optimization of pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and other advanced materials for enhanced performance.
作用機序
The mechanism of action of ethyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The cyano group can act as an electron-withdrawing group, modulating the compound’s reactivity and stability.
類似化合物との比較
Ethyl (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate can be compared with other similar compounds such as:
Ethyl (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate: Similar structure but with the hydroxy group in the para position, which can affect its reactivity and biological activity.
Ethyl (2E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoate: The hydroxy group in the ortho position can lead to different steric and electronic effects.
Ethyl (2E)-2-cyano-3-(3-methoxyphenyl)prop-2-enoate: The methoxy group can influence the compound’s solubility and reactivity compared to the hydroxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
ethyl (E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)10(8-13)6-9-4-3-5-11(14)7-9/h3-7,14H,2H2,1H3/b10-6+ |
InChIキー |
BXOFYZLSAUJUQJ-UXBLZVDNSA-N |
異性体SMILES |
CCOC(=O)/C(=C/C1=CC(=CC=C1)O)/C#N |
正規SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]-](/img/structure/B11998114.png)
![(E)-1-[(Z)-(4-Chlorophenyl)(phenylhydrazono)methyl]-2-phenyldiazene](/img/structure/B11998117.png)
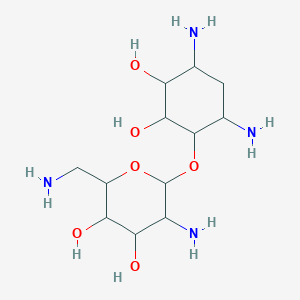
![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11998142.png)
![2-(4-Bromophenyl)-9-chloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998152.png)
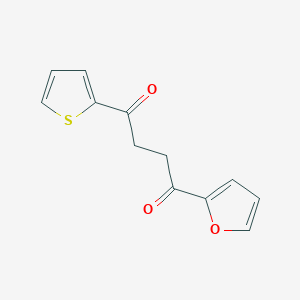
![4-[(4-Aminophenyl)sulfonyl]-n-propylaniline](/img/structure/B11998163.png)
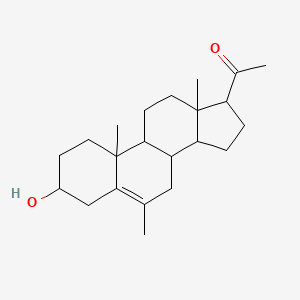
![N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B11998179.png)



